molecular formula C19H10Br2Cl2O5S B1204532 Bromochlorophenol blue CAS No. 2553-71-1

Bromochlorophenol blue

Cat. No. B1204532
CAS RN: 2553-71-1
M. Wt: 581.1 g/mol
InChI Key: MDGFKZKMIQQRPU-UHFFFAOYSA-N
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Description

Bromochlorophenol blue is a chemical compound known for its distinct staining properties, especially in the visualization of cells of erythroid origin. It stains erythroblasts bright yellow, making it a valuable tool in cytological studies (Kass & Gardner, 1979).

Synthesis Analysis

The synthesis of compounds related to this compound involves various chemical reactions. For instance, bromo-2′,4′-dichloroacetophenone, a compound with a similar bromo- and chloro-substituted structure, is synthesized through bromination, chlorination, and acylation steps from glacial acetic acid and m-dichlorobenzene, yielding a 70% product (Yang Feng-ke, 2004).

Molecular Structure Analysis

The molecular structures of compounds similar to this compound, such as p-chlorophenol and p-bromophenol, have been analyzed using various theoretical methods. These studies have revealed that substituting phenol with σ-electron-withdrawing groups like Br and Cl leads to minor changes in bond lengths and angles, significantly influenced by the para-substituent's electronegativity (Zierkiewicz et al., 2000).

Chemical Reactions and Properties

Bromophenol blue, closely related to this compound, undergoes pH-dependent structural changes. Quantum chemistry combined with multivariate analysis of electronic absorption spectra has determined these structures, revealing that Bromothymol blue molecules adopt a quinoid form in acidic solutions and a quinoid-phenolate form in alkaline solutions (Shimada & Hasegawa, 2017).

Physical Properties Analysis

The physical properties of bromophenol compounds, which share structural similarities with this compound, have been studied extensively. Factors like intramolecular hydrogen bonding, steric and inductive effects, and electrostatic interactions significantly influence their molecular properties, including bond lengths, stretching frequencies, and pKa values (Han et al., 2005).

Chemical Properties Analysis

Bromophenol blue's chemical properties, such as its ability to function as a triphenylmethane derivative dye, highlight its potential environmental impact due to its high solubility and stability in water. Studies on the electrochemical and microbial treatment of Bromophenol blue dye have shown that electrochemical methods are more effective for decolorization, indicating the dye's resilience to biological degradation (Anyanwu et al., 2023).

Scientific Research Applications

  • Chemical Reactions in Organic Solvents : BCPB, along with other halogen derivatives of phenolsulfonephthalein, has been used to study acid-base reactions in organic solvents. The color changes accompanying structural changes in these indicators, including BCPB, have been analyzed for insights into chemical reactions in inert solvents (Davis, Schuhmann, & Lovelace, 1948).

  • Flow Injection Analysis in Pharmaceuticals : BCPB has been utilized in the flow injection analysis of cationic disinfectants in pharmaceuticals. It forms a blue ternary ion associate when reacted with quinidine, enabling efficient analysis (Sakai, Ohta, Ohno, & Sasaki, 1994).

  • Liquid-Liquid Distribution of Ion-Associates : BCPB is involved in the extraction of ion-associates with quaternary ammonium cations into chloroform. This study provides insights into the extractability of acidic dyes, including BCPB, in different chemical environments (Yamamoto & Motomizu, 1991).

  • Protein Detection : BCPB has been employed in a method for visual detection of protein in aqueous solutions. This involves the formation of a ternary association between the protein and BCPB, followed by a significant color change upon drying (Yoshimoto, Kaneko, & Yotsuyanagi, 2000).

  • Staining for Erythroblasts : In a clinical setting, BCPB has been used as a stain for erythroblasts, providing a distinctive bright yellow coloration that aids in the visualization of these cells (Kass & Gardner, 1979).

Safety and Hazards

Bromochlorophenol blue should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should not be inhaled or come into contact with skin and eyes . Personal protective equipment should be used when handling this compound . It should not be allowed to enter drains .

Mechanism of Action

Target of Action

Bromochlorophenol Blue is primarily used as a pH indicator and a tracking dye . It is also an antimicrobial agent . The primary targets of this compound are the pH levels in a solution and the free bromophenols present in a sample .

Mode of Action

This compound interacts with its targets by changing color in response to pH changes . In an acidic environment, it exists as a yellow-green compound, while in a neutral or basic environment, it turns blue . As an antimicrobial agent, it acts as a cationic surfactant .

Biochemical Pathways

It is known that the compound can be used to track the progress of molecules in gel electrophoresis . This suggests that it may interact with biochemical pathways involved in DNA, RNA, and protein migration.

Pharmacokinetics

It is known to be soluble in ethanol , which suggests that it may have good bioavailability when administered in a suitable solvent.

Result of Action

The primary result of this compound’s action is a visible color change that indicates the pH of a solution . This makes it a valuable tool in various laboratory and clinical settings. As an antimicrobial agent, it may inhibit the growth of certain microorganisms .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of free bromophenols . Its color change is a direct response to changes in pH , and its ability to indicate the presence of free bromophenols depends on the specific conditions of the sample .

properties

IUPAC Name

2-bromo-4-[3-(3-bromo-5-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Br2Cl2O5S/c20-12-5-9(7-14(22)17(12)24)19(10-6-13(21)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGFKZKMIQQRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Cl)C4=CC(=C(C(=C4)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Br2Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180230
Record name Bromochlorophenol blue
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Molecular Weight

581.1 g/mol
Source PubChem
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CAS RN

2553-71-1
Record name Bromochlorophenol blue
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Record name Bromochlorophenol blue
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Record name Bromochlorophenol blue
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Record name Bromochlorophenol blue
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Record name 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-chlorophenol] S,S-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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